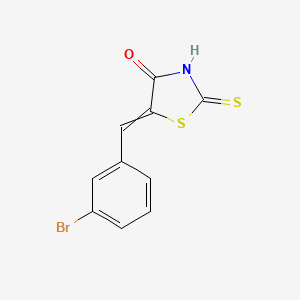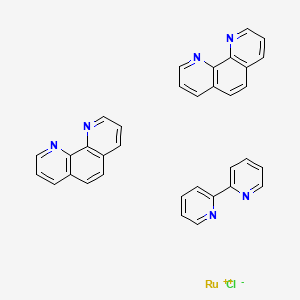![molecular formula C15H13N3O5S B12497041 Ethyl 6-hydroxy-5-(4-methoxyphenyl)-4-oxo-[1,2,3]thiadiazolo[4,5-c]pyridine-7-carboxylate](/img/structure/B12497041.png)
Ethyl 6-hydroxy-5-(4-methoxyphenyl)-4-oxo-[1,2,3]thiadiazolo[4,5-c]pyridine-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-hydroxy-5-(4-methoxyphenyl)-4-oxo-[1,2,3]thiadiazolo[4,5-c]pyridine-7-carboxylate is a complex organic compound that belongs to the class of thiadiazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-hydroxy-5-(4-methoxyphenyl)-4-oxo-[1,2,3]thiadiazolo[4,5-c]pyridine-7-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of hydrazones with thionyl chloride, followed by the annulation of the thiadiazole ring to the pyridine scaffold . Another approach includes the use of microwave-assisted multi-component reactions under solvent-free conditions, which offers a green and efficient synthesis route .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 6-hydroxy-5-(4-methoxyphenyl)-4-oxo-[1,2,3]thiadiazolo[4,5-c]pyridine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and conductivity.
Wirkmechanismus
The mechanism of action of ethyl 6-hydroxy-5-(4-methoxyphenyl)-4-oxo-[1,2,3]thiadiazolo[4,5-c]pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells . Its antimicrobial activity is attributed to its ability to interfere with the synthesis of essential biomolecules in microorganisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other thiadiazole derivatives such as:
1,3,4-Thiadiazole: Known for its antimicrobial and anticancer activities.
Thiazolopyrimidine: Exhibits diverse biological activities, including antiviral and anti-inflammatory properties.
Uniqueness
Ethyl 6-hydroxy-5-(4-methoxyphenyl)-4-oxo-[1,2,3]thiadiazolo[4,5-c]pyridine-7-carboxylate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity
Eigenschaften
Molekularformel |
C15H13N3O5S |
|---|---|
Molekulargewicht |
347.3 g/mol |
IUPAC-Name |
ethyl 6-hydroxy-5-(4-methoxyphenyl)-4-oxothiadiazolo[4,5-c]pyridine-7-carboxylate |
InChI |
InChI=1S/C15H13N3O5S/c1-3-23-15(21)10-12-11(16-17-24-12)14(20)18(13(10)19)8-4-6-9(22-2)7-5-8/h4-7,19H,3H2,1-2H3 |
InChI-Schlüssel |
NKKGGXLDTYOMAV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(N(C(=O)C2=C1SN=N2)C3=CC=C(C=C3)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,4-dichloro-6-{(E)-[(4-methyl-3-nitrophenyl)imino]methyl}phenol](/img/structure/B12496976.png)
![2-{4-[(E)-(pyridin-3-ylimino)methyl]phenoxy}acetamide](/img/structure/B12496982.png)
![N-{2-[(2,6-dimethylphenyl)amino]-2-oxo-1-phenylethyl}pyridine-2-carboxamide](/img/structure/B12496990.png)


![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(2-bromophenyl)carbonyl]amino}benzoate](/img/structure/B12497002.png)



![2,6-Dimethoxy-4-{[4-(3-methylbenzyl)piperazin-1-yl]methyl}phenol](/img/structure/B12497033.png)
![2-(Diphenylmethyl)-6-[4-(sec-butyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridine](/img/structure/B12497048.png)

